molecular formula C9H12O2S B6335094 (2-Methoxy-5-(methylthio)phenyl)methanol CAS No. 904311-20-2

(2-Methoxy-5-(methylthio)phenyl)methanol

Cat. No.: B6335094
CAS No.: 904311-20-2
M. Wt: 184.26 g/mol
InChI Key: JYQKBQBPXDLYIE-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(methylthio)phenyl)methanol is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a phenyl ring, along with a methanol group (-CH2OH) at the para position relative to the methoxy group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-(methylthio)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and methylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-(methylthio)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids

    Reduction: Formation of alcohols and alkanes

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

(2-Methoxy-5-(methylthio)phenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to its observed effects.

Comparison with Similar Compounds

    (2-Methoxyphenyl)methanol: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    (2-Methoxy-5-(methylthio)phenyl)ethanol: Contains an ethanol group instead of a methanol group, leading to variations in its chemical behavior.

    (2-Methoxy-4-(methylthio)phenyl)methanol: The position of the methylthio group is different, affecting its reactivity and interactions.

Uniqueness: (2-Methoxy-5-(methylthio)phenyl)methanol is unique due to the specific positioning of the methoxy and methylthio groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

(2-Methoxy-5-(methylthio)phenyl)methanol, with the IUPAC name 2-methoxy-5-(methylthio)phenylmethanol and CAS number 904311-20-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12O2S
  • Molecular Weight : 196.27 g/mol

This compound features a methoxy group and a methylthio group attached to a phenolic structure, which may influence its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on methoxy-substituted phenolic compounds have shown varied mechanisms of action against cancer cells, including:

  • Induction of Cell Death : Certain analogues have been reported to induce a novel form of cell death called methuosis, characterized by the formation of large vacuoles within cells. This mechanism was particularly noted in compounds with methoxy substitutions at specific positions on the aromatic ring .
  • Microtubule Disruption : Other studies have demonstrated that modifications in the methoxy position can switch the biological activity from inducing methuosis to disrupting microtubules, leading to mitotic arrest and subsequent cell death .

The biological activity of this compound may involve interactions with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
  • Receptor Modulation : It could interact with receptors that regulate apoptosis and cell cycle progression.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, which can provide insights into the potential effects of this compound:

  • Study on Methoxy Compounds : A study highlighted that changing the position of methoxy groups on indole derivatives significantly altered their anticancer activity. For example, a compound with a 6-methoxy substitution exhibited enhanced growth inhibitory potency compared to its 5-methoxy counterpart .
  • Antitubercular Activity : Related compounds have been evaluated for their antitubercular activity, showing promising results in inhibiting Mycobacterium tuberculosis growth, indicating potential broader antimicrobial properties .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundActivity TypeMechanism of ActionReferences
This compoundAnticancerInduces methuosis or disrupts microtubules ,
5-MethoxyindoleInduces methuosisVacuole formation
6-MethoxyindoleMicrotubule disruptorMitotic arrest
Trimethoxyphenyl derivativeAnticancerMicrotubule disruption ,

Properties

IUPAC Name

(2-methoxy-5-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-11-9-4-3-8(12-2)5-7(9)6-10/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQKBQBPXDLYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)SC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Example 170A (2.91 g, 8.75 mmol) in 20 mL of tetrahydrofuran at −78° C. was added 1.6 M n-butyllithium in hexanes (7.1 mL, 11.4 mmol). The reaction was stirred at −78° C. for 10 min, then 1.5 mL of dimethyldisulfide was added. The reaction was warmed to ambient temperature and stirred for 2 h, then concentrated in vacuo. The residue was taken up in 50 mL of diethyl ether, then extracted with water (2×15 mL), 2 M NaOH(aq.) (1×15 mL), and brine (1×15 mL), dried over MgSO4, filtered, and concentrated in vacuo to an oil. This was taken up in 15 mL of tetrahydrofuran and treated with 2.0 g (ca. 7 mmol) of tetrabutylammonium fluoride hydrate. The reaction was stirred at ambient temperature for 1 h, then concentrated in vacuo. The residue was taken up in 30 mL of diethyl ether, then extracted with water (2×10 mL), 2M NaOH(aq.) (1×10 mL), and brine (1×10 mL), dried over MgSO4, filtered, and concentrated in vacuo to an oil. The product was purified via silica gel chromatography, eluting with a 20-40% ethyl acetate in hexanes gradient to give 1.23 g (76%) of the alcohol. The product was about 90% pure by 1H NMR analysis.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Yield
76%

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